Furano(2'',3'',7,6)-4'-hydroxyflavanone
Overview
Description
Furano(2’‘,3’‘,7,6)-4’-hydroxyflavanone is a member of the class of aurones that is aurone with a furan ring fused across positions C-6, and -7 . It is a metabolite, which is any intermediate or product resulting from metabolism .
Molecular Structure Analysis
The molecular structure of Furano(2’‘,3’‘,7,6)-4’-hydroxyflavanone is characterized by a furan ring fused across positions C-6, and -7 . The formula is C17H10O3 with a net charge of 0. The average mass is 262.25950 and the mono-isotopic mass is 262.06299 .Scientific Research Applications
Identification in Natural Sources : Furano(2'',3'',7,6)-4'-hydroxyflavanone was identified as one of the chemical constituents isolated from the seed of Psoralea corylifolia. This compound was a new discovery named psoraleflavanone (Liu, Bai, Chen, & Zhao, 2008).
Synthesis and Chemical Studies : There have been studies focusing on the synthesis of related furano-isoflavones, which provide insights into the synthetic pathways that could be relevant for this compound. For example, the synthesis of furano(2′,3′: 7,8)-isoflavone from certain precursors has been detailed (Fukui & Kawase, 1958).
Isolation from Plant Sources : Various studies have reported the isolation of furano-flavonoids from different plant sources. For instance, a new furanoflavone named sanaganone was isolated from the root bark of Millettia sanagana, along with other furanoflavones, which indicates the diversity of these compounds in plant sources (Mbafor, Atchadé, Nkengfack, Fomum, & Sterner, 1995).
Allelopathic Effects : A study on Desmodium uncinatum identified isoflavanones in its root exudate, which included compounds structurally related to this compound. These compounds demonstrated potential allelopathic effects, suggesting a role in plant interactions (Tsanuo, Hassanali, Hooper, Khan, Kaberia, Pickett, & Wadhams, 2003).
Pharmacological Potential : Research on prenylflavone derivatives from Psoralea corylifolia indicated potential PPAR-γ agonist activity, highlighting the pharmacological interest in similar flavonoid structures (Ma, Huang, Zhao, Du, Feng, Huang, Li, & Guo, 2016).
properties
IUPAC Name |
(7S)-7-(4-hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c18-12-3-1-10(2-4-12)16-8-14(19)13-7-11-5-6-20-15(11)9-17(13)21-16/h1-7,9,16,18H,8H2/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDVPPPMIRNLSA-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C3C=COC3=C2)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=C3C=COC3=C2)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.